molecular formula C10H9N5 B2860412 5-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile CAS No. 87138-51-0

5-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2860412
CAS No.: 87138-51-0
M. Wt: 199.217
InChI Key: MEIWOGPEWDAUKA-UHFFFAOYSA-N
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Description

5-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features both amino and nitrile functional groups. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine derivatives under acidic or basic conditions . The reaction is often carried out in solvents like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amino derivatives with reduced nitrile groups.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

5-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .

Biological Activity

5-Amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile (often abbreviated as 5-AAPC) is a compound belonging to the pyrazole family, which has garnered significant attention due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of 5-AAPC, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of 5-AAPC is C10H9N5C_{10}H_{9}N_{5} with a molecular weight of 199.21 g/mol. The compound features a pyrazole ring, an amino group, and a carbonitrile functional group, which are crucial for its biological activity.

Synthesis Methods:
Various synthetic routes have been explored for the preparation of 5-AAPC and its derivatives. Notably, mechanochemical synthesis using environmentally friendly catalysts has been reported to yield high quantities of these compounds efficiently . The synthesis typically involves the reaction between malononitrile and substituted hydrazines under mild conditions to produce the desired pyrazole derivatives.

Biological Activities

5-AAPC exhibits a range of biological activities that make it a candidate for pharmaceutical applications. These activities include:

  • Anti-inflammatory Activity: Pyrazole derivatives are known for their anti-inflammatory properties. For instance, compounds similar to 5-AAPC have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in various studies, indicating potential use in treating inflammatory diseases .
  • Antimicrobial Properties: Several studies have highlighted the antimicrobial efficacy of pyrazole derivatives against various bacterial strains, including E. coli and S. aureus. Compounds related to 5-AAPC have demonstrated promising results in inhibiting microbial growth .
  • Anticancer Activity: Research indicates that pyrazoles can exhibit anticancer properties. For example, derivatives of 5-AAPC have been tested against different cancer cell lines, showing potential cytotoxic effects that warrant further investigation .

Data Table: Biological Activities of 5-AAPC and Related Compounds

Biological ActivityTest MethodologyResultsReference
Anti-inflammatoryCytokine inhibition assaysUp to 85% inhibition of IL-6 at 10 µM
AntimicrobialAgar diffusion methodInhibition zones against E. coli and S. aureus
AnticancerMTT assayIC50 values ranging from 10 µM to 30 µM on various cell lines

Case Studies

  • Anti-inflammatory Effects: A study evaluated the anti-inflammatory effects of pyrazole derivatives including 5-AAPC. The results indicated that these compounds significantly reduced inflammation markers in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .
  • Antimicrobial Efficacy: In another study, a series of pyrazole derivatives including those similar to 5-AAPC were screened for antimicrobial activity against various pathogens. The results showed that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics .
  • Anticancer Screening: A recent investigation into the anticancer properties of pyrazole compounds found that several derivatives displayed significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction being proposed .

Properties

IUPAC Name

5-amino-1-(2-aminophenyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c11-5-7-6-14-15(10(7)13)9-4-2-1-3-8(9)12/h1-4,6H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIWOGPEWDAUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C(=C(C=N2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87138-51-0
Record name 5-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile
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